molecular formula C10H8FNO2 B3263788 6-Fluoro-1H-indol-3-YL acetate CAS No. 3802-81-1

6-Fluoro-1H-indol-3-YL acetate

Cat. No.: B3263788
CAS No.: 3802-81-1
M. Wt: 193.17 g/mol
InChI Key: DGWVDNRYCBRRTP-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-3-YL acetate is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a fluoro group at the 6th position of the indole ring enhances its biological properties, making it a compound of interest in various scientific research fields.

Scientific Research Applications

6-Fluoro-1H-indol-3-YL acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

Indole derivatives, including 6-Fluoro-1H-indol-3-YL acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which include 6-fluoro-1h-indol-3-yl acetate, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets leads to changes that result in these activities.

Biochemical Pathways

Indole derivatives, including this compound, affect various biochemical pathways. For instance, indole is a signaling molecule produced by both bacteria and plants, playing a significant role in cell biology . Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they induce significant molecular and cellular changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been reported . These processes can be influenced by environmental conditions such as temperature, pH, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indol-3-YL acetate typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoroindole.

    Acetylation: The 6-fluoroindole undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 6-Fluoro-1H-indol-3-YL alcohol.

    Substitution: Various substituted indole derivatives.

Comparison with Similar Compounds

    6-Fluoroindole: Lacks the acetate group but shares the fluoro substitution.

    1H-Indol-3-YL acetate: Lacks the fluoro substitution but has the acetate group.

    6-Chloro-1H-indol-3-YL acetate: Similar structure with a chloro group instead of a fluoro group.

Uniqueness: 6-Fluoro-1H-indol-3-YL acetate is unique due to the presence of both the fluoro and acetate groups, which confer distinct chemical and biological properties. The fluoro group enhances its stability and binding affinity, while the acetate group provides additional reactivity.

Properties

IUPAC Name

(6-fluoro-1H-indol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWVDNRYCBRRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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